[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate
CAS No.: 102717-17-9
Cat. No.: VC0015955
Molecular Formula: C25H27NO9
Molecular Weight: 485.489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102717-17-9 |
|---|---|
| Molecular Formula | C25H27NO9 |
| Molecular Weight | 485.489 |
| IUPAC Name | [(4aR,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate |
| Standard InChI | InChI=1S/C25H27NO9/c27-20-22(34-23(28)16-7-3-1-4-8-16)21-19(15-31-25(35-21)13-5-2-6-14-25)33-24(20)32-18-11-9-17(10-12-18)26(29)30/h1,3-4,7-12,19-22,24,27H,2,5-6,13-15H2/t19-,20+,21-,22-,24-/m1/s1 |
| Standard InChI Key | RVVIQVXUQHZOPI-AQKHVRLOSA-N |
| SMILES | C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Nomenclature
[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-2,1'-cyclohexane]-8-yl] benzoate is a complex organic compound identified by the CAS Registry Number 102717-17-9 . The compound is also commonly known by its alternative name p-Nitrophenyl 3-O-Benzoyl-4,6-cyclohexylidene-β-D-mannopyranoside.
The compound belongs to the class of spirocyclic compounds, which are characterized by the presence of two or more rings that share a common atom. The spiro structure in this compound involves a cyclohexane ring sharing a carbon atom with a dioxine ring system, creating its distinctive three-dimensional architecture.
Identifiers and Basic Information
Table 1: Key Identifiers and Physical Properties
Structural Characteristics
The molecular structure of [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-2,1'-cyclohexane]-8-yl] benzoate is highly complex, featuring multiple functional groups and stereogenic centers that contribute to its unique chemical properties and potential biological activity.
Key Structural Features
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Spiro center: The compound features a spiro junction where a cyclohexane ring and a dioxine ring system share a single carbon atom, creating its characteristic three-dimensional configuration.
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Pyrano[3,2-d] dioxine system: This heterocyclic system forms the core of the molecule and contains oxygen atoms in specific positions that contribute to its reactivity profile .
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Multiple stereogenic centers: The compound contains several stereogenic centers (4aR,6S,7S,8R,8aR) that define its specific three-dimensional arrangement and influence its chemical behavior .
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Functional groups:
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Benzoate ester group
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Nitrophenoxy group
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Hydroxyl group
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Multiple ether linkages
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Computed Molecular Properties
Based on computational analyses, the following properties have been determined for this compound:
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| XLogP3-AA | 3.8 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 9 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
| Exact Mass | 485.16858144 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | Not reported | - |
Synthesis and Preparation
The synthesis of [(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-2,1'-cyclohexane]-8-yl] benzoate involves multiple steps and specialized techniques in carbohydrate chemistry.
Key Synthetic Steps
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Protection of the mannopyranoside: The synthesis likely begins with the protection of specific hydroxyl groups of β-D-mannopyranoside using cyclohexylidene protecting group to form the spiro structure.
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Introduction of the p-nitrophenoxy group: The installation of the p-nitrophenoxy moiety at the appropriate position requires careful control of reaction conditions to achieve regioselectivity.
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Benzoylation: The selective benzoylation of the hydroxyl group at position 3 introduces the benzoate ester functionality.
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Purification: Column chromatography is typically employed to isolate the desired product with high purity.
Based on information about similar compounds, the synthesis likely requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. The multi-step synthesis would necessitate expertise in carbohydrate chemistry and handling of sensitive intermediates.
Applications and Research Significance
[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d] dioxine-2,1'-cyclohexane]-8-yl] benzoate has several potential applications in various scientific fields.
Biochemical Research
The compound is particularly valuable in biochemical research, especially in the study of enzyme activities and carbohydrate chemistry. The p-nitrophenyl glycoside structure makes it potentially useful as a substrate for enzymes, allowing researchers to monitor reaction kinetics using spectrophotometric methods by measuring absorbance changes related to p-nitrophenol production.
Carbohydrate Chemistry
As a complex carbohydrate derivative, this compound contributes to the understanding of carbohydrate structure and reactivity. The specific arrangement of functional groups and stereochemistry makes it a model compound for studying:
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Stereochemical effects on reactivity
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Protecting group strategies in carbohydrate synthesis
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Structure-activity relationships in glycoside chemistry
Medicinal Chemistry
Given its complex structure and the presence of a benzoate group, this compound may have potential applications in medicinal chemistry. The benzoate moiety is often used in pharmacology due to its ability to modify the solubility and bioavailability of compounds.
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